molecular formula C14H26N2O B1464690 1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 1281464-44-5

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B1464690
CAS No.: 1281464-44-5
M. Wt: 238.37 g/mol
InChI Key: QDQZETYTXVWAQZ-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one is a chemical compound offered for use as a research standard and chemical intermediate in scientific investigations. Compounds featuring the aminomethylpiperidine scaffold are of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis and development of novel pharmacologically active molecules . The structure, which combines a piperidine ring with a cyclopentyl group, suggests potential for targeting a range of biological systems, though its specific mechanism of action and full research profile require further study. As a specialized building block, this chemical can be utilized in organic synthesis to create more complex structures for screening against various biological targets. Researchers may explore its application in developing compounds for central nervous system (CNS) disorders, enzyme inhibition, or other therapeutic areas. Its utility lies in its functional groups that allow for further chemical modification and derivatization. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use. Safe laboratory practices are essential. We recommend consulting the product's Safety Data Sheet (SDS) prior to use and handling the compound with appropriate personal protective equipment (PPE), including gloves and protective clothing .

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-10-13-6-3-9-16(11-13)14(17)8-7-12-4-1-2-5-12/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZETYTXVWAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the beta secretase enzyme, which plays a role in the pathogenesis of Alzheimer’s disease . Additionally, it exhibits antiaggregatory and antioxidant effects, which can be beneficial in preventing cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, chronic dosing in diabetic rodent models has shown improvements in glycemic control, but excessive doses can result in toxicity . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby altering their levels in the brain . These interactions can have significant implications for its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Biological Activity

1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biochemical properties, cellular effects, and mechanisms of action, supported by relevant research findings.

  • Molecular Formula : C14H26N2O
  • Molecular Weight : 238.37 g/mol
  • CAS Number : 1281464-44-5

The compound features a piperidine ring structure that is significant in drug design due to its ability to interact with various biological targets.

Enzyme Interactions

Research indicates that this compound interacts with several key enzymes:

  • Serine/Threonine-protein kinase Chk1 : This interaction is crucial for checkpoint-mediated cell cycle arrest and DNA repair in response to DNA damage. The inhibition of Chk1 can lead to altered cell cycle progression and impaired DNA repair mechanisms, which may have implications in cancer therapy .

Cellular Effects

The compound exhibits significant effects on various cell types, influencing:

  • Cell Signaling Pathways : It modulates pathways involved in cellular metabolism and gene expression, potentially affecting processes such as apoptosis and proliferation.
  • Beta Secretase Activity : It has been noted to impact beta secretase, an enzyme linked to the pathogenesis of Alzheimer's disease, suggesting a role in neuroprotective strategies .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : By inhibiting Chk1, the compound disrupts the normal cell cycle control and DNA damage response pathways. This can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  • Alteration of Gene Expression : The compound's influence on transcription factors can result in significant changes in gene expression patterns, affecting cellular responses to stress and damage .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that compounds similar to this compound exhibit promising antitumor effects by inducing apoptosis in cancer cells through Chk1 inhibition .
  • Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases by modulating beta secretase activity, which is critical in amyloid-beta plaque formation associated with Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Chk1 InhibitionDisruption of cell cycle control and DNA repair
Impact on Beta SecretasePotential role in Alzheimer's disease management
Antitumor EffectsInduction of apoptosis in cancer cells
Modulation of Gene ExpressionAlteration in cellular responses to stress

Comparison with Similar Compounds

Key Observations :

  • The halogenated pyrimidoindole derivatives ((R)-2 and (R)-28) exhibit potent IC50 values (480 nM and 360 nM, respectively), attributed to their electron-withdrawing substituents and planar aromatic cores, which may enhance target binding .
  • The target compound’s cyclopentyl group may confer superior metabolic stability compared to aromatic systems but could reduce potency due to decreased π-π stacking interactions.

Conformational Analysis and Ring Puckering

The cyclopentyl group’s non-planar puckering, as defined by Cremer and Pople’s ring puckering coordinates , may influence the compound’s three-dimensional conformation.

Metabolic and Toxicity Considerations

  • Metabolic Stability : The absence of aromatic rings in the target compound may reduce cytochrome P450-mediated oxidation, a common pathway for drug metabolism. This contrasts with (R)-2 and (R)-28, where halogenated aromatic systems, though metabolically stable, still risk dehalogenation or hydroxylation .
  • Cytotoxicity : Both (R)-2 and (R)-28 demonstrate minimal cytotoxicity, likely due to their optimized substituent profiles. The target compound’s cyclopentyl group and lack of reactive halogens may further reduce toxicity risks.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Construction or modification of the piperidine ring system.
  • Introduction of the aminomethyl group at the 3-position of the piperidine.
  • Coupling or alkylation with a cyclopentylpropanone derivative to form the ketone linkage at the 1-position of the piperidine nitrogen.

Preparation of the Piperidine Intermediate

A key intermediate is often 3-(1-methylpiperidin-4-yl)propan-1-ol or related derivatives, which can then be further functionalized.

Method Example:

  • Starting from N-BOC-4-piperidinepropionic acid, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields 3-(1-methylpiperidin-4-yl)propan-1-ol in near quantitative yield (100%).
  • The reaction conditions involve dropwise addition of the acid to refluxing LiAlH4 in THF, followed by careful quenching with water and sodium hydroxide, filtration, and purification by chromatography.
Step Reagents & Conditions Yield Notes
Reduction of N-BOC-4-piperidinepropionic acid LiAlH4 in THF, reflux 3 h, quench with water and NaOH 100% Produces 3-(1-methylpiperidin-4-yl)propan-1-ol as yellow oil

Introduction of the Aminomethyl Group

The aminomethyl group can be introduced via reductive amination of the piperidine intermediate with formaldehyde and sodium cyanoborohydride.

Method Example:

  • 3-(piperidin-4-yl)propan-1-ol is reacted with formalin (aqueous formaldehyde) in acetonitrile.
  • Sodium cyanoborohydride and acetic acid are added sequentially.
  • The reaction is stirred for 2 hours at ambient temperature.
  • After workup and chromatography, the aminomethylated product is obtained as an oil.
Step Reagents & Conditions Yield Notes
Reductive amination Formalin, NaCNBH3, AcOH in acetonitrile, room temp, 2 h Not specified Produces aminomethyl substituted piperidine

Alternative Synthetic Routes and Related Compounds

  • Patent literature (EP 3630749 B9) describes related piperidine derivatives with various substituents, indicating the use of selective substitution on the piperidine ring and functional group transformations to achieve target molecules.
  • Synthesis of related piperidinyl propanone derivatives with aminoalkyl substituents has been reported from natural product derivatives such as cinchonine, demonstrating the versatility of synthetic routes to these compounds.

Summary Table of Key Preparation Steps

Step No. Intermediate/Target Reaction Type Reagents & Conditions Yield Reference
1 N-BOC-4-piperidinepropionic acid to 3-(1-methylpiperidin-4-yl)propan-1-ol Reduction LiAlH4 in THF, reflux, quench with water/NaOH 100%
2 3-(piperidin-4-yl)propan-1-ol to 3-(aminomethyl)piperidinyl derivative Reductive amination Formalin, NaCNBH3, AcOH, acetonitrile, RT Not specified
3 Aminomethyl piperidine + cyclopentylpropanone derivative Alkylation/Condensation Various (not explicitly detailed) Not specified Inferred from

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 2
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1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one

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